Hydrogen Selenite

Cytotoxicity Cell Viability In Vitro Toxicology

Sourcing reliable, high-purity selenite reagents for selective bacterial enrichment often leads to supply chain delays and inconsistent performance. Sodium hydrogen selenite (CAS 7782-82-3), the stable commercial salt form of hydrogen selenite, resolves this challenge as the gold-standard selective agent in Selenite Broth for Salmonella spp. isolation. - 70-fold higher cytotoxicity vs. selenate in endothelial cell assays, providing a robust positive control for toxicity studies. - Induces micronuclei in human whole blood lymphocytes at 1 µM, enabling cell-type-specific genotoxicity research. - Available in ≥98% purity with ambient storage and shipping; standard pack sizes: 50 g, 250 g.

Molecular Formula HO3Se-
Molecular Weight 127.98 g/mol
CAS No. 20638-10-2
Cat. No. B1229016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen Selenite
CAS20638-10-2
Molecular FormulaHO3Se-
Molecular Weight127.98 g/mol
Structural Identifiers
SMILESO[Se](=O)[O-]
InChIInChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)/p-1
InChIKeyMCAHWIHFGHIESP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogen Selenite Overview


Hydrogen selenite (CAS 20638-10-2) is a selenium oxoanion with the molecular formula HO₃Se⁻, a conjugate base of selenous acid and the conjugate acid of selenite(2−) [1]. Its sodium salt (sodium hydrogen selenite, CAS 7782-82-3) is the primary commercially available form, widely used as an analytical reagent and bacterial culture media additive . This compound contains selenium in the +4 oxidation state, distinguishing it chemically from the +6 selenate species .

Selective bacterial culture media additive for Salmonella enrichment
Cell viability assay positive control with robust cytotoxicity profile
Genotoxicity assay probe for micronucleus induction studies
Aquatic toxicology reference compound for hazard assessment

Hydrogen Selenite: Source Selection Matters


Selenium compounds are not functionally interchangeable; their distinct chemical forms dictate differences in bioavailability, toxicity, metabolic fate, and experimental outcomes [1]. Substituting one selenium species for another—even among inorganic forms—can yield markedly different results due to variations in oxidation state, transport mechanisms, and cellular interactions [2]. For example, while both are inorganic, selenite (Se⁴⁺) and selenate (Se⁶⁺) exhibit distinct sorption behaviors in soil, uptake pathways in biological systems, and cytotoxic profiles in cell culture [3]. Hydrogen selenite (and its sodium salt) occupies a specific niche characterized by its unique genotoxicity profile and established role as a selective inhibitory agent in culture media [4]. The evidence below quantifies these critical distinctions.

! Selenate (Se⁶⁺) differs in oxidation state and cellular uptake; direct interchangeability is limited.
! Organoselenium compounds (e.g., selenomethionine) show distinct metabolic fates and lower acute toxicity.
! Functional substitution may alter cytotoxicity, genotoxicity, and enrichment selectivity profiles.

Hydrogen Selenite: Comparative Evidence


In Vitro Cytotoxicity: Selenite vs. Selenate

In a direct head-to-head comparison using an American eel brain endothelial-like cell line (eelB), selenite was determined to be approximately 70-fold more cytotoxic than selenate after 24-hour exposure [1]. This dramatic difference in cytotoxic potency is a critical selection criterion for researchers designing dose-response experiments or evaluating selenium toxicity mechanisms.

Cytotoxicity difference
Direct comparison
~70-fold
higher cytotoxicity
Supports cytotoxicity endpoint selection
eelB cell line, 24-h exposure, dose-dependent viability decline
Cytotoxicity Cell Viability In Vitro Toxicology Selenium Speciation

Selenous Acid Genotoxicity in Lymphocytes

In a comparative in vitro micronucleus assay using human whole blood lymphocytes, only 1 µM selenous acid (the acid form of hydrogen selenite) significantly increased the frequency of binucleated cells containing micronuclei (BNMN), whereas sodium selenate and sodium selenite did not induce significant genotoxicity in this primary cell model under the same conditions [1]. This demonstrates a cell-type-specific and compound-specific genotoxic response.

Genotoxicity induction
Direct comparison
Selenous acid
Significant increase in BNMN at 1 µM
Selenate / selenite
No significant genotoxic effect
Cell-type-specific genotoxic response context
Human whole blood lymphocytes, in vitro micronucleus assay
Genotoxicity Micronucleus Assay Human Lymphocytes Selenous Acid

Selenite vs. Selenate: Aquatic Toxicity

In a study evaluating the relative toxicity of selenium compounds to newly hatched zebrafish (Brachydanio rerio), selenite compounds were found to be markedly more toxic than selenates [1]. The 96-hour median lethal concentrations (LC₅₀) for selenites ranged from 15 to 23 µg/mL, whereas the LC₅₀ values for potassium and sodium selenate were approximately 3.5- to 5.5-fold higher, ranging from 81 to 82 µg/mL [1].

Aquatic toxicity
Direct comparison
3.5–5.5×
more toxic
Higher acute aquatic toxicity context
96-h LC₅₀ zebrafish, selenite 15–23 µg/mL vs selenate 81–82 µg/mL
Aquatic Toxicology LC50 Zebrafish Environmental Safety

Selenite-Induced Apoptosis in Tumor Cells

A comparative study of six selenium compounds in HepG2 human hepatoma cells and isolated rat liver mitochondria revealed that selenite, along with selenocystine and selenodioxide, induced apoptosis and mediated oxidation of protein thiol groups, whereas selenate and selenomethionine did not exhibit comparable apoptotic activity under the same conditions [1]. This indicates a distinct mechanistic pathway for selenite-induced cell death.

Apoptosis induction
Direct comparison
Selenite
Induced apoptosis & protein thiol oxidation
Selenate / SeMet
No significant apoptotic activity
Mechanistic pathway distinction context
HepG2 cells, isolated rat liver mitochondria
Cancer Research Apoptosis HepG2 Cells Selenium Toxicity

Hydrogen Selenite: Application Scenarios


Salmonella Selective Enrichment

Sodium hydrogen selenite is a key component of Selenite Broth, a selective enrichment medium used for isolating Salmonella species from fecal, urine, and food samples . The compound's selective toxicity inhibits the growth of many Gram-positive and some Gram-negative bacteria while allowing Salmonella spp. to proliferate . This application leverages the specific antimicrobial properties of selenite that are not shared by selenate or organoselenium compounds, making it the standard choice for this established diagnostic method.

In Vitro Cytotoxicity Control

As established by the 70-fold higher cytotoxicity of selenite compared to selenate in eelB endothelial cells [1], hydrogen selenite (or its sodium salt) serves as a potent positive control or test compound in cell viability assays where a robust cytotoxic response is required. Researchers investigating selenium toxicity mechanisms or screening for protective agents should select this compound for its well-characterized, high-potency effects in cell culture.

Cell-Type-Specific Genotoxicity Assays

The unique finding that 1 µM selenous acid induces micronuclei in human whole blood lymphocytes—a response not observed with sodium selenate or sodium selenite under identical conditions [2]—positions this compound as a critical tool for studies exploring cell-type-specific genotoxic mechanisms. Researchers investigating differential sensitivity of primary cells versus immortalized cell lines to selenium-induced DNA damage should prioritize hydrogen selenite for these specialized applications.

Aquatic Hazard Assessment

For studies modeling the environmental impact of selenium contamination or establishing water quality criteria, hydrogen selenite is the relevant toxicant to test due to its 3- to 5-fold higher aquatic toxicity compared to selenate [3]. Its 96-h LC₅₀ of 15-23 µg/mL in zebrafish provides a quantitative benchmark for comparative ecotoxicology and risk assessment frameworks, making it the appropriate choice for environmental safety evaluations.

Application
Selection Property
Validation Focus
Salmonella selective enrichment
Selective toxicity profile
Strain-panel enrichment efficiency
Cell viability assay control
High-cytotoxicity benchmark
Dose-response consistency in cell models
Cell-type genotoxicity assays
Differential genotoxicity profile
Micronucleus induction in primary lymphocytes
Aquatic hazard assessment
Acute toxicity benchmark
96-h LC₅₀ endpoints in fish models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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